Bcl6 protac 1
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Overview
Description
BCL6 PROTAC 15 is a proteolysis targeting chimera (PROTAC) compound designed to target and degrade the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor involved in the regulation of germinal center formation, B-cell development, and other cellular processes such as cell cycle and DNA damage response. BCL6 PROTAC 15 has shown potential in treating lymphomas derived from germinal center B cells by inducing the degradation of the BCL6 protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCL6 PROTAC 15 involves the conjugation of a BCL6 binding domain with a thalidomide warhead that targets the bound BCL6 to the E3 ubiquitin ligase cereblon (CRBN). The synthetic route typically includes the following steps:
Synthesis of the BCL6 binding domain: This involves the preparation of a small molecule that can specifically bind to the BCL6 protein.
Synthesis of the thalidomide warhead: Thalidomide is modified to include functional groups that allow for conjugation with the BCL6 binding domain.
Industrial Production Methods
Industrial production of BCL6 PROTAC 15 involves scaling up the synthetic route described above. This includes optimizing reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The production process must comply with regulatory standards for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
BCL6 PROTAC 15 primarily undergoes the following types of reactions:
Binding and Degradation: The compound binds to the BCL6 protein and recruits the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.
Substitution Reactions: The linker between the BCL6 binding domain and the thalidomide warhead may undergo substitution reactions during the synthesis process.
Common Reagents and Conditions
Reagents: Small molecule inhibitors of BCL6, thalidomide derivatives, linkers, and coupling agents.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and reactivity of the intermediates.
Major Products
The major product of the reactions involving BCL6 PROTAC 15 is the degradation of the BCL6 protein, leading to the inhibition of its transcriptional repressor functions .
Scientific Research Applications
BCL6 PROTAC 15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of BCL6 and its effects on cellular processes.
Biology: Employed in research to understand the role of BCL6 in germinal center formation, B-cell development, and other cellular functions.
Medicine: Investigated as a potential therapeutic agent for the treatment of diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancies
Mechanism of Action
BCL6 PROTAC 15 exerts its effects by inducing the degradation of the BCL6 protein. The compound comprises a BCL6 binding domain linked to a thalidomide warhead that targets the bound BCL6 to the E3 ubiquitin ligase cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of BCL6. The degradation of BCL6 results in the derepression of its target genes, leading to the inhibition of cell proliferation and induction of apoptosis in BCL6-dependent cells .
Comparison with Similar Compounds
Similar Compounds
ARVN-71228: A BCL6 PROTAC that demonstrates superior activity compared to other BCL6-targeted degraders and inhibitors.
Uniqueness of BCL6 PROTAC 15
BCL6 PROTAC 15 is unique in its design, comprising a BCL6 binding domain linked to a thalidomide warhead that targets the bound BCL6 to the E3 ubiquitin ligase cereblon (CRBN). This specific targeting mechanism allows for the efficient degradation of BCL6, making it a promising candidate for the treatment of B-cell malignancies .
Properties
Molecular Formula |
C45H52ClN9O12 |
---|---|
Molecular Weight |
946.4 g/mol |
IUPAC Name |
4-[(13R)-4-chloro-21-methyl-22-oxo-15,18-dioxa-2,6,8,11,21,28-hexazapentacyclo[17.7.1.13,7.08,13.020,25]octacosa-1(26),3(28),4,6,19(27),20(25)-hexaen-11-yl]-N-[3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propyl]-4-oxobutanamide |
InChI |
InChI=1S/C45H52ClN9O12/c1-52-37(58)10-6-27-22-28-23-34(40(27)52)67-21-19-65-26-29-25-53(13-14-54(29)45-48-24-31(46)41(49-28)51-45)38(59)11-9-35(56)47-12-3-15-63-16-17-64-18-20-66-33-5-2-4-30-39(33)44(62)55(43(30)61)32-7-8-36(57)50-42(32)60/h2,4-5,22-24,29,32H,3,6-21,25-26H2,1H3,(H,47,56)(H,48,49,51)(H,50,57,60)/t29-,32?/m1/s1 |
InChI Key |
YQWUMLVLLIWGQJ-UYEDPJPISA-N |
Isomeric SMILES |
CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(C[C@@H]5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Canonical SMILES |
CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(CC5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Origin of Product |
United States |
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